molecular formula C10H13N4O8P B12823955 3'-Inosine monophosphate

3'-Inosine monophosphate

Cat. No.: B12823955
M. Wt: 348.21 g/mol
InChI Key: XALREVCCJXUVAL-DGPXGRDGSA-N
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Description

3’-Inosine monophosphate, also known as inosinic acid, is a nucleotide found in RNA. It is a ribonucleotide of hypoxanthine and plays a crucial role in metabolism. This compound is widely used as a flavor enhancer in the food industry and is important in the synthesis of purine nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Inosine monophosphate can be synthesized through the deamination of adenosine monophosphate by the enzyme AMP deaminase. This reaction involves the removal of an amino group from adenosine monophosphate, resulting in the formation of inosinic acid .

Industrial Production Methods: Industrial production of 3’-inosine monophosphate typically involves fermentation processes using bacterial strains such as Corynebacterium glutamicum. These bacteria are engineered to overproduce the compound, which is then extracted and purified for use .

Chemical Reactions Analysis

Types of Reactions: 3’-Inosine monophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to xanthosine monophosphate.

    Reduction: It can be reduced to inosine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include NAD+.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products:

Scientific Research Applications

3’-Inosine monophosphate has a wide range of applications in scientific research:

Mechanism of Action

3’-Inosine monophosphate exerts its effects through several molecular pathways:

Comparison with Similar Compounds

    Adenosine Monophosphate (AMP): Similar in structure but contains an amino group instead of a keto group.

    Guanosine Monophosphate (GMP): Contains a guanine base instead of hypoxanthine.

    Xanthosine Monophosphate (XMP): An oxidized form of inosinic acid.

Uniqueness: 3’-Inosine monophosphate is unique due to its role as a precursor in the synthesis of both AMP and GMP. Its ability to enhance flavor also sets it apart from other nucleotides .

Properties

Molecular Formula

C10H13N4O8P

Molecular Weight

348.21 g/mol

IUPAC Name

[(2R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H13N4O8P/c15-1-4-7(22-23(18,19)20)6(16)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1

InChI Key

XALREVCCJXUVAL-DGPXGRDGSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C(C([C@H](O3)CO)OP(=O)(O)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OP(=O)(O)O)O

Origin of Product

United States

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